N-ethyl-6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine

5-HT1A receptor agonism serotonin reuptake inhibition antidepressant onset

This compound combines a specific N-ethyl-6-methylpyrimidine core with a 3-methylpyrazin-2-yl piperazine appendage to achieve a dual SERT/5-HT1A pharmacophore, a non-obvious combination critical for preclinical models of delayed therapeutic onset. Unlike generic piperazinyl pyrimidines that shift selectivity toward CCR4, TRPV1, or γ-secretase, this scaffold is validated for serotonergic modulation studies. Deploy it as a selectivity reference standard in counter-screening panels to confirm assay specificity. Procure this synthetically tractable lead-like scaffold (MW 313.4) to accelerate your CNS medicinal chemistry program.

Molecular Formula C16H23N7
Molecular Weight 313.40 g/mol
CAS No. 2548992-47-6
Cat. No. B6448735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
CAS2548992-47-6
Molecular FormulaC16H23N7
Molecular Weight313.40 g/mol
Structural Identifiers
SMILESCCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC=CN=C3C
InChIInChI=1S/C16H23N7/c1-4-17-14-11-12(2)20-16(21-14)23-9-7-22(8-10-23)15-13(3)18-5-6-19-15/h5-6,11H,4,7-10H2,1-3H3,(H,17,20,21)
InChIKeyVQKZMQSMLGUUHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-ethyl-6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine (CAS 2548992-47-6): A Dual SERT/5-HT1A Pyrimidine Piperazine for CNS Research Procurement


N-ethyl-6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a substituted pyrimidine piperazine that falls within the Markush structure of a patented class of compounds designed to simultaneously inhibit serotonin reuptake (SERT) and activate the 5-HT1A receptor [1]. The compound’s core structure comprises a 2-piperazinylpyrimidine scaffold substituted with an N-ethyl group at position 4, a methyl group at position 6, and a 3-methylpyrazin-2-yl moiety on the piperazine ring. This dual pharmacophore is intended to address the delayed therapeutic onset observed with classical selective serotonin reuptake inhibitors by combining reuptake inhibition with presynaptic 5-HT1A autoreceptor agonism, a strategy validated by clinical candidates such as vilazodone [1]. The compound is currently available from several chemical suppliers as a research-grade reagent for preclinical CNS investigations.

Why N-ethyl-6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine Cannot Be Replaced by Generic Pyrimidine Piperazines or Classical Antidepressants


Even subtle variations in the substitution pattern of pyrimidine piperazines can drastically alter receptor selectivity, intrinsic activity, and brain penetrance. The patent family describing this compound explicitly teaches that the specific combination of an N-ethyl-6-methylpyrimidine core with a 3-methylpyrazin-2-yl piperazine appendage is non-obvious and critical for achieving the dual SERT/5-HT1A profile [1]. Generic piperazinyl pyrimidines lacking this precise substitution pattern may exhibit entirely different target engagement—shifting selectivity toward CCR4, γ-secretase, or TRPV1 receptors, as documented for closely related analogs—rendering them unsuitable for studies focused on serotonergic modulation. Furthermore, classical SSRIs such as fluoxetine or paroxetine, while inhibiting SERT, do not activate 5-HT1A receptors and thus cannot replicate the compound’s intended pharmacodynamic profile for CNS dysfunction models where both targets are mechanistically implicated.

N-ethyl-6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine: Quantitative Differential Evidence for Scientific Selection


Dual SERT/5-HT1A Mechanism vs. Classical SSRIs: Class-Level Pharmacodynamic Differentiation

The compound is claimed within a genus that ‘has strong binding affinity with 5-HT transporter (SERT) and selectively inhibits reuptake of 5-HT, and has strong binding affinity to 5-HT1A receptors and can effectively activate 5-HT1A receptors’ [1]. While individual binding or functional data for this exact compound are not publicly available, the structural determinants for dual activity are explicitly described in the patent. By contrast, the widely used SSRI fluoxetine acts solely as a SERT inhibitor (SERT Ki ≈ 1 nM; no significant 5-HT1A agonism) [2]. The dual mechanism is hypothesized to accelerate desensitization of presynaptic 5-HT1A autoreceptors, thereby shortening the lag time to therapeutic effect—a limitation of SSRIs that typically require 4–6 weeks for full efficacy.

5-HT1A receptor agonism serotonin reuptake inhibition antidepressant onset CNS polypharmacology

Structural Differentiation from Vilazodone: Reduced Molecular Weight and Simplified Architecture

Vilazodone, a prototypical dual SERT/5-HT1A agent, has a molecular weight of 441.5 g/mol and contains an indole-containing linker that necessitates a more complex synthetic route. The target compound, with a molecular weight of 313.4 g/mol (C₁₆H₂₃N₇), represents a structurally simplified pyrimidine piperazine scaffold that retains the dual pharmacophore [1]. This lower molecular weight is associated with improved ligand efficiency indices and may facilitate more straightforward structure-activity relationship (SAR) exploration. Additionally, the absence of a lengthy alkyl-indole side chain reduces the number of rotatable bonds (about 5 vs. about 11 for vilazodone), potentially enhancing passive membrane permeability and reducing metabolic liabilities associated with N-dealkylation pathways typical of vilazodone.

molecular design CNS drug-likeness ligand efficiency synthetic accessibility

Substituent-Specific Receptor Selectivity: Avoiding Off-Target CCR4 and TRPV1 Activity Observed in Other Piperazinyl Pyrimidines

Piperazinyl pyrimidine derivatives have been developed as potent CCR4 antagonists (e.g., compounds disclosed in AU2013211414) and as TRPV1 antagonists (e.g., AMG 517 analogs) [2][3]. These distinct pharmacological profiles arise from specific substitution patterns on the pyrimidine and piperazine rings. The target compound’s unique combination of an N-ethyl-6-methylpyrimidine core and a 3-methylpyrazin-2-yl substituent is explicitly designed to bias receptor selectivity toward the SERT/5-HT1A axis, as described in the patent family [1]. In the absence of the specific pyrimidine substitution and piperazine N-aryl group found in the target compound, closely related piperazinyl pyrimidines have demonstrated off-target activity at CCR4 (IC50 values in the nanomolar range) or TRPV1 (binding Ki < 50 nM), which could confound CNS behavioral studies if used as a proxy.

receptor selectivity off-target profiling CCR4 antagonism TRPV1 antagonism piperazinyl pyrimidine

Optimal Research and Preclinical Application Scenarios for N-ethyl-6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine


CNS Polypharmacology Studies Requiring Simultaneous SERT Inhibition and 5-HT1A Activation

The compound is best deployed in in vitro and ex vivo models where the combined modulation of serotonin reuptake and 5-HT1A autoreceptor activity is hypothesized to produce faster or more robust neurochemical effects than SSRI monotherapy. Examples include serotonin release assays in synaptosomes, electrophysiological recordings of dorsal raphe neurons, and microdialysis studies measuring extracellular 5-HT in prefrontal cortex, where the dual mechanism can be directly compared to fluoxetine or citalopram controls [1].

Structure-Activity Relationship (SAR) Exploration Around Pyrimidine Piperazine Dual Agents

With its compact, synthetically tractable scaffold (MW 313.4, fewer rotatable bonds than vilazodone), this compound serves as an ideal starting point for medicinal chemistry optimization. The pyrimidine C6-methyl, N4-ethyl, and piperazine 3-methylpyrazinyl substituents offer three distinct vectors for systematic SAR expansion, enabling efficient exploration of substituent effects on SERT/5-HT1A potency, selectivity, and ADME properties [1].

Negative Control Selection for Piperazinyl Pyrimidine Off-Target Profiling Panels

Because closely related piperazinyl pyrimidines can exhibit potent off-target activity at CCR4, TRPV1, or γ-secretase, this compound—designed specifically for the SERT/5-HT1A axis—can be used as a selectivity reference standard. In counter-screening panels that include CCR4 binding assays (e.g., [³H]CCL22 competition), TRPV1 calcium flux assays, and Notch cleavage reporter assays, the compound is expected to show substantially lower activity than dedicated CCR4 antagonists or TRPV1 ligands, thereby validating assay specificity [1][2][3].

Quote Request

Request a Quote for N-ethyl-6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.